![molecular formula C17H26N2O3S B5814398 1-{4-[(3,4-DIMETHYLPHENYL)SULFONYL]PIPERAZINO}-3-METHYL-1-BUTANONE](/img/structure/B5814398.png)
1-{4-[(3,4-DIMETHYLPHENYL)SULFONYL]PIPERAZINO}-3-METHYL-1-BUTANONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{4-[(3,4-DIMETHYLPHENYL)SULFONYL]PIPERAZINO}-3-METHYL-1-BUTANONE is a complex organic compound that features a piperazine ring substituted with a sulfonyl group and a butanone moiety
Vorbereitungsmethoden
The synthesis of 1-{4-[(3,4-DIMETHYLPHENYL)SULFONYL]PIPERAZINO}-3-METHYL-1-BUTANONE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via the reaction of the piperazine derivative with a sulfonyl chloride, such as 3,4-dimethylphenylsulfonyl chloride.
Attachment of the Butanone Moiety: The final step involves the alkylation of the piperazine-sulfonyl intermediate with a butanone derivative under basic conditions.
Analyse Chemischer Reaktionen
1-{4-[(3,4-DIMETHYLPHENYL)SULFONYL]PIPERAZINO}-3-METHYL-1-BUTANONE undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
1-{4-[(3,4-DIMETHYLPHENYL)SULFONYL]PIPERAZINO}-3-METHYL-1-BUTANONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological disorders.
Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Biological Research: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, which can provide insights into its potential therapeutic uses.
Wirkmechanismus
The mechanism of action of 1-{4-[(3,4-DIMETHYLPHENYL)SULFONYL]PIPERAZINO}-3-METHYL-1-BUTANONE involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity. For example, it may inhibit the activity of enzymes involved in neurotransmitter metabolism, leading to altered neurotransmitter levels and potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
1-{4-[(3,4-DIMETHYLPHENYL)SULFONYL]PIPERAZINO}-3-METHYL-1-BUTANONE can be compared with other similar compounds, such as:
1-(3,4-Dimethylphenyl)sulfonyl-4-[(5-methylfuran-2-yl)methyl]piperazine: This compound features a similar piperazine-sulfonyl structure but with a different substituent on the piperazine ring.
1-(3,4-Dimethylphenyl)sulfonyl-4-[(4-methoxyphenyl)methyl]piperazine: Another similar compound with a methoxyphenyl group instead of the butanone moiety.
(4-Bromo-2,3-dimethylphenyl)(methyl)sulfane: This compound has a similar dimethylphenylsulfonyl group but lacks the piperazine ring.
Eigenschaften
IUPAC Name |
1-[4-(3,4-dimethylphenyl)sulfonylpiperazin-1-yl]-3-methylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S/c1-13(2)11-17(20)18-7-9-19(10-8-18)23(21,22)16-6-5-14(3)15(4)12-16/h5-6,12-13H,7-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPAJRVVBQVFXPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)CC(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![ethyl 2-[1-[(E)-2-nitroprop-1-enyl]naphthalen-2-yl]oxyacetate](/img/structure/B5814316.png)
![N-[(4-chlorophenyl)sulfonyl]-2-(2-methylphenoxy)acetamide](/img/structure/B5814325.png)
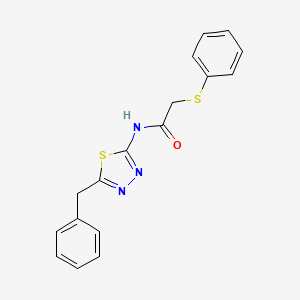
![4-[({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonothioyl)amino]benzenesulfonamide](/img/structure/B5814334.png)
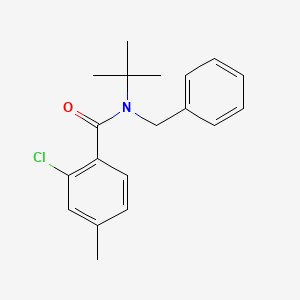
![1-(3-Fluorobenzoyl)-4-[(2-methoxyphenyl)methyl]piperazine](/img/structure/B5814349.png)
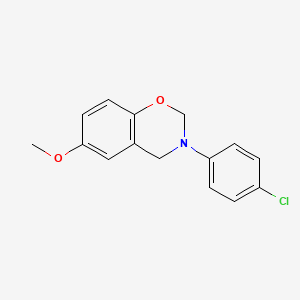
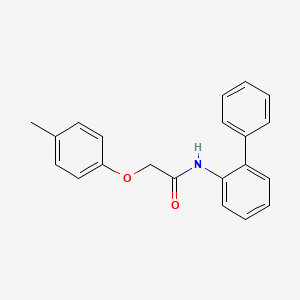
![2-{[(2,4-difluorophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5814392.png)
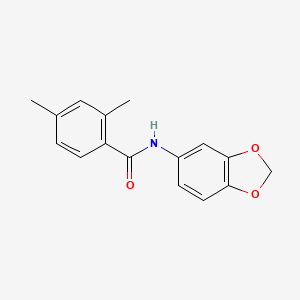
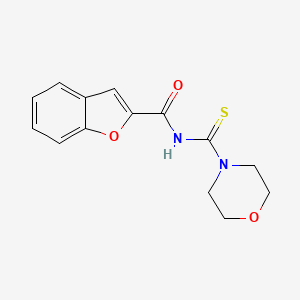
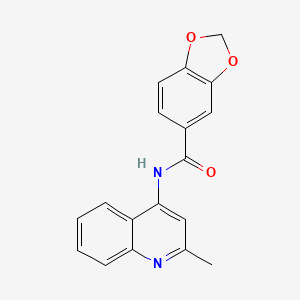

![4-Bromo-1-[(3-nitrophenyl)methyl]pyrazole](/img/structure/B5814440.png)
